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molecular formula C14H16BrNO4 B7738994 Diethyl 2-((4-bromophenylamino)methylene)malonate CAS No. 5185-36-4

Diethyl 2-((4-bromophenylamino)methylene)malonate

Cat. No. B7738994
M. Wt: 342.18 g/mol
InChI Key: CZRWKFPNRGCSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08557843B2

Procedure details

A 20 mL microwave vial was charged with 4-bromoaniline (6.881 g, 40.0 mmol), diethyl ethoxymethylenemalonate (8.650 g, 40.0 mmol) and toluene (5 mL). The vial was capped and the mixture was microwave heated at 150° C. for 30 min. After cooling, the solution was poured onto 50 mL of vigorously stirred iso-hexane. A thick, white precipitate formed and the suspension was stirred for another 15 min. The suspension was filtered and the product washed with 20 mL of iso-hexane. The product was dried under vacuum to give 11.678 g (85%) of 2-[(4-bromo-phenylamino)methylene]malonic acid diethyl ester. MS (ESI+) m/z 342, 344 (MH+).
Quantity
6.881 g
Type
reactant
Reaction Step One
Quantity
8.65 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C(O[CH:12]=[C:13]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:14]([O:16][CH2:17][CH3:18])=[O:15])C.CCCC(C)C>C1(C)C=CC=CC=1>[CH2:17]([O:16][C:14](=[O:15])[C:13](=[CH:12][NH:6][C:5]1[CH:7]=[CH:8][C:2]([Br:1])=[CH:3][CH:4]=1)[C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH3:18]

Inputs

Step One
Name
Quantity
6.881 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
8.65 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred for another 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was capped
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
A thick, white precipitate formed
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the product washed with 20 mL of iso-hexane
CUSTOM
Type
CUSTOM
Details
The product was dried under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)=CNC1=CC=C(C=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.678 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08557843B2

Procedure details

A 20 mL microwave vial was charged with 4-bromoaniline (6.881 g, 40.0 mmol), diethyl ethoxymethylenemalonate (8.650 g, 40.0 mmol) and toluene (5 mL). The vial was capped and the mixture was microwave heated at 150° C. for 30 min. After cooling, the solution was poured onto 50 mL of vigorously stirred iso-hexane. A thick, white precipitate formed and the suspension was stirred for another 15 min. The suspension was filtered and the product washed with 20 mL of iso-hexane. The product was dried under vacuum to give 11.678 g (85%) of 2-[(4-bromo-phenylamino)methylene]malonic acid diethyl ester. MS (ESI+) m/z 342, 344 (MH+).
Quantity
6.881 g
Type
reactant
Reaction Step One
Quantity
8.65 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C(O[CH:12]=[C:13]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:14]([O:16][CH2:17][CH3:18])=[O:15])C.CCCC(C)C>C1(C)C=CC=CC=1>[CH2:17]([O:16][C:14](=[O:15])[C:13](=[CH:12][NH:6][C:5]1[CH:7]=[CH:8][C:2]([Br:1])=[CH:3][CH:4]=1)[C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH3:18]

Inputs

Step One
Name
Quantity
6.881 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
8.65 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred for another 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was capped
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
A thick, white precipitate formed
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the product washed with 20 mL of iso-hexane
CUSTOM
Type
CUSTOM
Details
The product was dried under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)=CNC1=CC=C(C=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.678 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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